molecular formula C26H21N3O4 B2409868 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide CAS No. 1326830-09-4

2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide

Cat. No.: B2409868
CAS No.: 1326830-09-4
M. Wt: 439.471
InChI Key: LZJBIOAQNRSCNH-UHFFFAOYSA-N
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Description

2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide is a complex organic compound with a unique structure that combines elements of benzofuran and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.

    Industry: It may be used in the development of new materials with unique properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide exerts its effects depends on its interaction with molecular targets. This compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide apart is its unique combination of benzofuran and pyrimidine structures, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

1326830-09-4

Molecular Formula

C26H21N3O4

Molecular Weight

439.471

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C26H21N3O4/c30-22(27-19-11-5-2-6-12-19)17-29-23-20-13-7-8-14-21(20)33-24(23)25(31)28(26(29)32)16-15-18-9-3-1-4-10-18/h1-14H,15-17H2,(H,27,30)

InChI Key

LZJBIOAQNRSCNH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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